(-)-alpha-Pinene
Overview
Description
(-)-alpha-Pinene is a naturally occurring organic compound found in the oils of many species of coniferous trees, particularly pines. It is a bicyclic monoterpene and one of the most widely encountered terpenes in nature. This compound is known for its distinctive pine-like aroma and is a major component of turpentine.
Preparation Methods
Synthetic Routes and Reaction Conditions
(-)-alpha-Pinene can be synthesized through several methods. One common synthetic route involves the pyrolysis of alpha-pinene-rich turpentine oil. The reaction conditions typically include high temperatures ranging from 300°C to 400°C. Another method involves the catalytic isomerization of beta-pinene to alpha-pinene using acidic catalysts such as aluminum chloride.
Industrial Production Methods
Industrially, this compound is primarily obtained from the distillation of turpentine oil, which is a byproduct of the kraft process in the paper industry. The distillation process separates the various components of turpentine, allowing for the isolation of this compound.
Chemical Reactions Analysis
Types of Reactions
(-)-alpha-Pinene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce compounds such as pinene oxide, verbenone, and verbenol.
Reduction: Reduction of this compound can yield pinane.
Substitution: It can undergo halogenation reactions to form compounds like alpha-pinene chlorohydrin.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reactions typically use chlorine or bromine under controlled conditions.
Major Products
Oxidation: Pinene oxide, verbenone, verbenol.
Reduction: Pinane.
Substitution: Alpha-pinene chlorohydrin.
Scientific Research Applications
Chemistry
In chemistry, (-)-alpha-Pinene is used as a starting material for the synthesis of various organic compounds. It serves as a precursor for the production of fragrances, flavors, and pharmaceuticals.
Biology
In biological research, this compound is studied for its antimicrobial and anti-inflammatory properties. It has been shown to exhibit activity against a range of bacteria and fungi.
Medicine
This compound is investigated for its potential therapeutic effects, including its use as an anti-inflammatory and bronchodilator. It is also being studied for its potential role in cancer treatment due to its ability to induce apoptosis in certain cancer cell lines.
Industry
Industrially, this compound is used in the manufacture of resins, adhesives, and as a solvent in the production of varnishes and paints.
Mechanism of Action
The mechanism of action of (-)-alpha-Pinene involves its interaction with various molecular targets and pathways. It is known to modulate the activity of neurotransmitters such as acetylcholine, which contributes to its bronchodilator effects. Additionally, this compound can inhibit the production of pro-inflammatory cytokines, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Beta-Pinene: Another common monoterpene found in coniferous trees, with a similar structure but different stereochemistry.
Limonene: A monoterpene with a citrus aroma, found in the rinds of citrus fruits.
Camphene: A bicyclic monoterpene with a structure similar to (-)-alpha-Pinene but with different functional groups.
Uniqueness
This compound is unique due to its high abundance in nature and its distinctive pine-like aroma. Its diverse range of applications in various fields, from chemistry to medicine, highlights its versatility and importance as a natural compound.
Properties
IUPAC Name |
2,6,6-trimethylbicyclo[3.1.1]hept-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWFGVWFFZKLTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2CC1C2(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Record name | ALPHA-PINENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1343 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
6993-66-4 | |
Record name | Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl-, dimer | |
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DSSTOX Substance ID |
DTXSID4026501 | |
Record name | alpha-Pinene | |
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Molecular Weight |
136.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Alpha-pinene appears as a clear colorless liquid with a turpentine odor. Flash point 91 °F. Less dense than water and insoluble in water. Vapors are heavier than air. Used as a solvent., Liquid, Colorless liquid with an odor of turpentine; [HSDB], Colourless mobile liquid; warm, resinous, pine-like aroma | |
Record name | ALPHA-PINENE | |
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Record name | Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl- | |
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Record name | alpha-Pinene | |
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Record name | alpha-Pinene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1328/ | |
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Boiling Point |
313.2 °F at 760 mmHg (NTP, 1992), 156 °C at 760 mm Hg | |
Record name | ALPHA-PINENE | |
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Record name | ALPHA-PINENE | |
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Flash Point |
91 °F (NTP, 1992), 33 °C, 91 °F (33 °C) (CLOSED CUP) | |
Record name | ALPHA-PINENE | |
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Record name | alpha-Pinene | |
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Solubility |
ALMOST INSOLUBLE IN PROPYLENE GLYCOL & GLYCERINE, Sol in alcohol, chloroform, ether, glacial acetic acid, fixed oils, In water, 2.49 mg/L at 25 °C, Insoluble in water; soluble in oils, Soluble (in ethanol) | |
Record name | ALPHA-PINENE | |
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Record name | alpha-Pinene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1328/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.858 (USCG, 1999) - Less dense than water; will float, Density: 0.8592 at 20 °C/4 °C, DENSITY: 0.8625 AT 15 °C, 0.855-0.860 | |
Record name | ALPHA-PINENE | |
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Record name | ALPHA-PINENE | |
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Record name | alpha-Pinene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1328/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
4.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.7 (Air = 1) | |
Record name | ALPHA-PINENE | |
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Record name | ALPHA-PINENE | |
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Vapor Pressure |
10 mmHg at 99.1 °F (NTP, 1992), 4.75 [mmHg], 4.75 mm Hg at 25 °C | |
Record name | ALPHA-PINENE | |
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Record name | alpha-Pinene | |
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Color/Form |
Colorless, transparent liquid, COLORLESS, MOBILE LIQUID | |
CAS No. |
80-56-8, 25766-18-1, 2437-95-8 | |
Record name | ALPHA-PINENE | |
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Record name | Pinene resin | |
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Record name | (±)-α-Pinene | |
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Record name | Bicyclo(3.1.1)hept-2-ene, 2,6,6-trimethyl-, homopolymer | |
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Record name | 2-Pinene | |
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Record name | Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl- | |
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Record name | Pin-2(3)-ene | |
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Melting Point |
-67 °F (NTP, 1992), -62.5 °C | |
Record name | ALPHA-PINENE | |
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Record name | ALPHA-PINENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (-)-alpha-Pinene?
A1: this compound has the molecular formula C10H16 and a molecular weight of 136.23 g/mol.
Q2: Are there any spectroscopic data available for characterizing this compound?
A2: Yes, Raman Optical Activity (ROA) and Vibrational Circular Dichroism (VCD) spectroscopy have been used to study the chiral properties of this compound and its derivatives. [, ] These techniques provide insights into the molecule's three-dimensional structure and how its chirality influences its interactions.
Q3: How does this compound interact with biological systems?
A3: this compound exhibits various biological activities, including insecticidal and antimicrobial effects. For instance, it acts as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [] The presence of an allylic methyl group in its bicyclic structure contributes to this inhibitory activity. []
Q4: What are the downstream effects of this compound's interaction with its targets?
A4: The inhibition of AChE by this compound can disrupt nerve function in insects, leading to paralysis and death. [] This mechanism underlies its potential as a natural insecticide.
Q5: Does the enantiomeric purity of alpha-Pinene influence its biological activity?
A5: Yes, studies have shown that the enantiomers of alpha-Pinene can exhibit different biological activities. For example, in Dendroctonus ponderosae (mountain pine beetle), this compound demonstrated a significant anti-aggregation effect, while (+)-alpha-Pinene showed limited impact. [] This difference highlights the importance of chirality in biological interactions.
Q6: What is the environmental fate of this compound?
A6: this compound is a volatile compound that can undergo atmospheric degradation through reactions with ozone and hydroxyl radicals. [] These reactions can lead to the formation of secondary organic aerosols (SOA), which impact air quality and climate. []
Q7: Are there any ecotoxicological concerns associated with this compound?
A7: While generally considered safe, high concentrations of this compound can have adverse effects on aquatic organisms. [] It's crucial to consider its potential ecological impact and implement responsible waste management practices to minimize any negative effects.
Q8: What are the main applications of this compound?
A8: this compound is primarily used in the fragrance and flavor industries due to its pleasant pine aroma. [] It's also being investigated for its potential use as a bio-based solvent, insecticide, and antimicrobial agent. []
Q9: Are there any challenges in formulating this compound for specific applications?
A9: this compound's volatility and low water solubility can pose challenges for its formulation and delivery in certain applications. [] Encapsulation techniques and the use of suitable carriers can help overcome these limitations and improve its stability and bioavailability. []
Q10: What analytical techniques are used to characterize and quantify this compound?
A10: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is widely employed for the identification and quantification of this compound in various matrices. [, ] Chiral GC-MS enables the separation and analysis of its enantiomers. []
Q11: Are there any specific considerations for the validation of analytical methods for this compound?
A11: Validation of analytical methods for this compound should consider its volatility. Proper sample preparation and storage techniques are crucial to minimize losses during analysis. []
Q12: What are potential future directions for this compound research?
A12: Future research can explore:* Developing sustainable and efficient methods for this compound production from renewable sources. []* Investigating its potential in drug discovery, particularly focusing on its anti-inflammatory and anti-cancer properties. []* Understanding the molecular mechanisms underlying its diverse biological activities. []* Assessing its long-term environmental fate and impact. []
Q13: What are the opportunities for cross-disciplinary collaboration in this compound research?
A13: Collaboration between chemists, biologists, environmental scientists, and engineers can foster a comprehensive understanding of this compound. Interdisciplinary efforts can lead to the development of innovative applications and sustainable practices related to this versatile monoterpene. []
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